molecular formula C49H65N11O16S3 B2700472 Sincalide ammonium

Sincalide ammonium

Cat. No.: B2700472
M. Wt: 1160.3 g/mol
InChI Key: SKHSHPLUIPFDPM-ITZXPNBCSA-N
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Description

Discovery and Development of Sincalide as a Cholecystokinin Octapeptide Analog

Sincalide, a synthetic octapeptide analog of the endogenous hormone cholecystokinin (CCK), was first developed to replicate the physiological actions of CCK-8, the biologically active C-terminal fragment of cholecystokinin. Its discovery emerged from efforts to create a stable, shorter peptide capable of mimicking CCK’s diagnostic and therapeutic effects without the instability associated with the full-length 33-amino-acid hormone. The peptide sequence of sincalide—Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂—retains the critical sulfated tyrosine residue essential for receptor binding, mirroring the natural CCK-8 structure.

Early synthesis methods relied on solid-phase peptide synthesis (SPPS), as exemplified by patented techniques optimizing resin-based assembly and trifluoroacetic acid reduction. These innovations enabled scalable production of sincalide ammonium, a salt form enhancing solubility and stability for clinical use. The development of sincalide marked a milestone in peptide pharmacology, providing a tool to study CCK receptor interactions and gallbladder dynamics with precision.

Table 1: Structural Comparison of Sincalide and Natural CCK-8

Feature This compound Natural CCK-8
Amino Acid Sequence Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂
Molecular Formula C₄₉H₆₅N₁₁O₁₆S₃ C₄₉H₆₂N₁₀O₁₆S₃
Molecular Weight 1160.3 g/mol 1143.2 g/mol
Receptor Affinity High affinity for CCK-A and CCK-B receptors Identical to sincalide

Evolution of Sincalide Research in Gastrointestinal Physiology

Sincalide’s introduction revolutionized the study of gallbladder and pancreatic function. By stimulating CCK receptors, it induces gallbladder contraction and pancreatic enzyme secretion, enabling non-invasive assessment of biliary kinetics and exocrine pancreatic capacity. Research by Schmidt et al. (1991) demonstrated that sincalide’s effects on pancreaticobiliary secretion closely mirror physiological CCK activity, validating its use as a diagnostic surrogate.

Notably, sincalide’s rapid onset of action—achieving maximal gallbladder contraction within 5–15 minutes—contrasts with the slower, progressive effects of fatty meals, making it ideal for timed imaging studies. Its application in accelerating barium transit through the small intestine further reduced radiation exposure during fluoroscopy, underscoring its versatility in gastrointestinal diagnostics.

Table 2: Pharmacological Effects of Sincalide in Gastrointestinal Studies

Application Mechanism Outcome Metric
Gallbladder Contraction CCK-A receptor activation ≥40% reduction in gallbladder volume
Pancreatic Secretion Stimulation of enzyme/bicarbonate release Increased duodenal aspirate volume
Intestinal Transit Enhanced peristalsis via CCK-B receptors Reduced fluoroscopy time by 30–50%

Comparative Analysis with Natural Cholecystokinin (CCK)

Structurally, sincalide replicates the sulfated tyrosine and C-terminal phenylalanine amide motifs critical for CCK receptor binding. However, its truncated sequence lacks the N-terminal extensions of full-length CCK, which are dispensable for receptor activation but may influence proteolytic stability. Functionally, sincalide exhibits equipotent efficacy to CCK-8 in stimulating gallbladder contraction and pancreatic secretion, as shown in comparative studies using receptor antagonists like loxiglumide.

A key distinction lies in sincalide’s synthetic origin, which eliminates batch variability inherent in biologically derived CCK. This consistency ensures reproducible diagnostic results, particularly in enzymatic assays and imaging protocols. Furthermore, the ammonium salt formulation enhances solubility at physiological pH, addressing aggregation issues observed in natural CCK preparations.

Table 3: Functional Equivalence Between Sincalide and Endogenous CCK

Parameter This compound Endogenous CCK
Receptor Activation CCK-A (gallbladder) and CCK-B (CNS) Identical receptor targets
Enzymatic Stability Resistant to peptidase degradation Susceptible to rapid cleavage
Diagnostic Utility Standardized imaging/aspiration Limited by short half-life

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid;azane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H62N10O16S3.H3N/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27;/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74);1H3/t32-,34-,35-,36-,37-,38-,39-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHSHPLUIPFDPM-ITZXPNBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H65N11O16S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1160.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WST-8 involves the reaction of tetrazolium salts with various aromatic compounds. The key steps include:

    Formation of Tetrazolium Salt: The initial step involves the synthesis of tetrazolium salts through the reaction of aromatic amines with nitrous acid.

    Coupling Reaction: The tetrazolium salt is then coupled with aromatic compounds under controlled conditions to form the final WST-8 compound.

Industrial Production Methods

Industrial production of CCK-8 involves large-scale synthesis of WST-8, followed by purification and formulation into a ready-to-use solution. The process includes:

Chemical Reactions Analysis

Types of Reactions

CCK-8 undergoes several types of chemical reactions, primarily involving reduction and oxidation:

    Reduction: The primary reaction is the reduction of WST-8 by cellular dehydrogenases to form the formazan dye.

    Oxidation: In the presence of oxidizing agents, the formazan dye can be oxidized back to WST-8.

Common Reagents and Conditions

    Reduction Reagents: Cellular dehydrogenases act as natural reducing agents in the presence of electron mediators such as 1-methoxy-5-methylphenazinium methyl sulfate (1-Methoxy PMS).

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and other peroxides.

Major Products

The major product of the reduction reaction is the orange-colored formazan dye, which is soluble in the tissue culture medium and directly proportional to the number of living cells .

Scientific Research Applications

Introduction to Sincalide (Ammonium)

Sincalide, also known as cholecystokinin-8 or CCK-8, is a synthetic peptide derived from the natural hormone cholecystokinin. It plays a crucial role in stimulating gallbladder contraction and promoting the secretion of digestive enzymes from the pancreas. The ammonium salt form of sincalide is particularly significant in medical applications, especially in diagnostic imaging and therapeutic interventions related to the hepatobiliary system.

Diagnostic Imaging

Sincalide is predominantly used in diagnostic imaging to assess gallbladder function and diagnose various hepatobiliary disorders. Its applications include:

  • Cholescintigraphy : Sincalide is administered intravenously to stimulate gallbladder contraction during scintigraphy, enhancing the visualization of gallbladder function and bile flow. This is particularly useful for diagnosing conditions such as cholecystitis and biliary obstruction.
  • Magnetic Resonance Imaging (MRI) : Sincalide can be used before MRI procedures to improve the visualization of the biliary tree and gallbladder, providing clearer images for accurate diagnosis.
  • Radiopharmaceutical Co-administration : Sincalide formulations are often co-administered with radiopharmaceutical agents, such as technetium-99m-labeled compounds, to enhance imaging quality and facilitate the assessment of hepatic uptake and excretion dynamics .

Therapeutic Uses

Beyond diagnostics, sincalide has therapeutic implications:

  • Total Parenteral Nutrition (TPN) : Sincalide is utilized in patients receiving TPN to prevent complications related to prolonged fasting, such as gallbladder stasis. It promotes gallbladder contraction, thereby reducing the risk of gallstone formation .
  • Postoperative Care : In surgical patients, sincalide can aid in restoring normal gallbladder function after procedures that may affect bile flow or gallbladder motility.

Research Applications

Sincalide is also a valuable tool in pharmacological research:

  • Metabolism Studies : Research involving sincalide helps elucidate the metabolic pathways of peptides and their interactions with various biological systems. Studies have demonstrated its role in understanding drug metabolism and biliary clearance mechanisms .
  • Biodistribution Studies : Investigations into the biodistribution kinetics of sincalide provide insights into its pharmacokinetics and potential interactions with other drugs, contributing to safer therapeutic applications .

Formulation Considerations

The stability and efficacy of sincalide formulations are critical for its application:

  • Formulation Composition : Effective sincalide formulations typically include stabilizers (e.g., antioxidants), tonicity adjusters (e.g., mannitol), and chelators (e.g., pentetic acid) to enhance stability and bioavailability .
  • Storage Conditions : Recent advancements have focused on developing storage-stable sincalide formulations that maintain potency over time, even without traditional buffering agents. These formulations demonstrate significant stability when stored under controlled conditions .

Table 1: Key Components in Sincalide Formulations

ComponentPurposeTypical Concentration Range
SincalideActive ingredient0.001 - 0.003 mg/mL
MannitolTonicity adjuster20 - 50 mg/mL
ArginineStabilizer2 - 7 mg/mL
MethionineStabilizer0.2 - 1 mg/mL
LysineStabilizer2 - 30 mg/mL
Pentetic AcidChelator0.4 - 5 mg/mL

Case Study 1: Cholescintigraphy Efficacy

A study involving patients undergoing cholescintigraphy demonstrated that the use of sincalide significantly improved diagnostic accuracy for detecting gallbladder dysfunction compared to standard imaging techniques alone.

Case Study 2: TPN Complications

In a cohort of patients on TPN, administration of sincalide was associated with a marked reduction in gallstone formation rates, highlighting its preventive role in managing TPN-related complications.

Mechanism of Action

The mechanism of action of CCK-8 involves the reduction of WST-8 by cellular dehydrogenases to form the formazan dye. This reaction occurs in the presence of an electron mediator, 1-Methoxy PMS. The amount of formazan dye produced is directly proportional to the number of viable cells, allowing for accurate measurement of cell viability and cytotoxicity .

Comparison with Similar Compounds

Structural Similarities and Differences

  • Natural CCK: A 33-amino-acid peptide hormone with multiple bioactive regions, including the C-terminal octapeptide (CCK-8), which is critical for receptor binding .
  • Sincalide: A synthetic version of CCK-8 stabilized with ammonium salts. It lacks the N-terminal 25 amino acids of full-length CCK but retains the active site residues necessary for receptor interaction .

Functional and Clinical Comparison

Parameter Sincalide Ammonium Natural CCK
Receptor Affinity Binds CCK-A/B receptors with high specificity Binds CCK-A/B receptors; full-length CCK may have additional targets
Diagnostic Use Standardized dosing (0.02 µg/kg) for GBEF calculation Not used clinically due to rapid degradation
Stability Chemically stable for 8 days post-reconstitution Rapidly degraded in vivo (half-life <5 min)
Side Effects Minimal with slow infusion (e.g., 30-min protocol) Nausea, abdominal pain due to rapid action

Key Findings :

  • Sincalide’s synthetic design enhances stability and allows controlled diagnostic use, whereas natural CCK’s short half-life limits clinical utility .
  • Slow infusions of sincalide (30–45 min) reduce side effects and improve GBEF accuracy compared to bolus injections .

Comparison with Octreotide

Structural and Functional Contrast

  • Octreotide: An 8-amino-acid synthetic analog of somatostatin with a disulfide bridge, used to treat acromegaly and neuroendocrine tumors .
  • Sincalide: Shares the 8-amino-acid peptide backbone but targets CCK receptors instead of somatostatin receptors .

Pharmacological and Stability Profiles

Parameter This compound Octreotide
Therapeutic Use Diagnostic imaging of gallbladder/pancreas Management of hormonal disorders
Reconstitution Stability 8 days (refrigeration) 24 hours (per manufacturer guidelines)
Molecular Weight 1160.3 g/mol 1019.3 g/mol
Side Effects Rare with proper infusion GI disturbances, gallstone formation

Key Findings :

  • Both peptides exhibit extended stability post-reconstitution, but sincalide’s 8-day window offers logistical advantages in clinical settings .
  • Functional differences stem from receptor specificity: sincalide enhances biliary motility, while octreotide inhibits hormone secretion .

Data Tables

Table 1: Molecular and Clinical Profiles

Compound Molecular Formula Primary Use Stability (Post-Reconstitution)
This compound C₄₉H₆₅N₁₁O₁₆S₃ Diagnostic imaging 8 days (refrigeration)
CCK (Natural) Variable (33-amino-acid) Endogenous signaling <5 minutes (in vivo)
Octreotide C₄₉H₆₆N₁₀O₁₀S₂ Hormonal disorder treatment 24 hours

Table 2: Gallbladder Ejection Fraction (GBEF) Outcomes

Infusion Method Mean GBEF (30-min) Side Effects Incidence Study Source
Sincalide (30-min) 70% ± 22% 0% Ziessman et al.
Sincalide (3-min) 56% ± 27% 48% Ziessman et al.
CCK (Bolus) Not standardized High Fink-Bennett et al.

Biological Activity

Sincalide (ammonium), also known as cholecystokinin octapeptide ammonium, is a synthetic analog of the naturally occurring hormone cholecystokinin (CCK). It plays a significant role in gastrointestinal physiology, particularly in stimulating gallbladder contraction and enhancing bile secretion. This article delves into the biological activity of sincalide ammonium, exploring its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Weight : 1160.3 g/mol
  • CAS Number : 70706-98-8
  • Solubility : 12.5 mg/mL in water at 25°C
  • Storage Conditions : Store at -20°C, protected from light, and sealed.

Sincalide exerts its effects primarily through the following mechanisms:

  • Gallbladder Contraction : Sincalide binds to CCK receptors located on the gallbladder wall, promoting contraction and facilitating the release of bile into the duodenum .
  • Sphincter of Oddi Relaxation : It relaxes the sphincter of Oddi, allowing for improved bile drainage into the gastrointestinal tract .
  • Bile Secretion Enhancement : The compound increases bile secretion from the liver, which is crucial for digestion and absorption of fats .

Diagnostic Use

Sincalide is utilized in medical imaging to assess gallbladder function and diagnose disorders of the gallbladder and pancreas. Its ability to stimulate gallbladder contraction makes it invaluable in postevacuation cholecystography, helping to visualize the organ's functionality .

Therapeutic Applications

While primarily used diagnostically, research has indicated potential therapeutic roles for sincalide in conditions such as:

  • Chronic Pancreatitis : By stimulating digestive enzyme release, sincalide may help manage symptoms associated with pancreatic insufficiency.
  • Biliary Dyskinesia : Sincalide's effects on gallbladder motility can aid in treating this condition characterized by abnormal gallbladder function.

Case Studies

A review of clinical studies highlights sincalide's efficacy in various settings:

  • Study on Gallbladder Function : A randomized controlled trial demonstrated that patients receiving sincalide showed significantly improved gallbladder emptying compared to controls (p < 0.05)【source needed】.
  • Pancreatic Function Assessment : In a cohort study involving patients with suspected pancreatic disorders, sincalide administration resulted in enhanced visualization of pancreatic ducts during imaging procedures【source needed】.

Comparative Studies

Study TypeFindings
Diagnostic ImagingImproved gallbladder visualization post-sincalide injection compared to baseline measures.
Biliary FunctionEnhanced bile flow rates observed following sincalide administration in healthy volunteers.

Stability and Formulation

Sincalide formulations must maintain stability to ensure efficacy. Research has focused on optimizing storage conditions and formulation components:

  • Stabilizers Used : Common stabilizers include pentetic acid and sodium metabisulfite, which help maintain the integrity of sincalide during storage【3】【5】.
  • pH Effects : Studies indicate that pH levels significantly affect sincalide stability; formulations are typically buffered to maintain pH between 5.5 and 6.5【3】.

Q & A

Q. What standardized protocols should be followed when using sincalide in experimental models of gallbladder function?

Q. How does sincalide ammonium interact with molecular pathways in cardiovascular research?

In vitro studies using H9c2 cardiomyoblasts demonstrate that this compound activates CCK1 receptors and the PI3K/Akt signaling pathway, mitigating angiotensin II-induced apoptosis. Methodological considerations include:

  • Validating receptor specificity via CCK1/CCK2 receptor antagonists (e.g., devazepide for CCK1) in control experiments .
  • Measuring apoptotic markers (e.g., caspase-3 activity) and collagen deposition via immunohistochemistry to quantify anti-fibrotic effects .

Q. What analytical techniques are recommended for assessing sincalide purity and stability in pharmaceutical formulations?

  • Use high-performance liquid chromatography (HPLC) with UV detection (λ = 220 nm) to quantify sincalide content (85–125% of labeled amount per USP standards) .
  • Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) and validate methods per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in enterogastric reflux (EGR) classification during sincalide-augmented hepatobiliary scintigraphy?

A study identified discrepancies in EGR detection rates (8.9% initial vs. 24.2% masked review). To address this:

  • Implement blinded re-evaluation of imaging data by multiple radiologists to reduce observer bias .
  • Classify EGR based on onset timing: pre-sincalide (spontaneous) vs. post-sincalide (provoked), with statistical weighting of discordant cases using inverse variance methods .

Q. What experimental designs are optimal for studying sincalide’s anti-fibrotic effects in translational myocardial infarction (MI) models?

  • Use Sprague-Dawley rats with ligation-induced MI, administering sincalide (e.g., 10 µg/kg/day) post-MI for 4 weeks.
  • Quantify fibrosis via Masson’s trichrome staining and left ventricular remodeling using echocardiography.
  • Include sham-operated controls and validate pathway activation via Western blotting for PI3K/Akt markers .

Q. How can researchers address the variability in gallbladder ejection fraction (GBEF) measurements across studies?

  • Standardize imaging protocols (SPECT vs. planar) and sincalide infusion rates to minimize technical variability .
  • Conduct meta-analyses of raw GBEF data, appending large datasets to appendices, and apply mixed-effects models to account for inter-study heterogeneity .

Q. What methodological strategies improve reproducibility of sincalide’s effects on biliary dyskinesia models?

  • Predefine inclusion criteria (e.g., GBEF <35% for chronic acalculous cholecystitis) and use crossover designs to control for intra-subject variability .
  • Publish detailed experimental protocols, including sincalide reconstitution steps and imaging parameters, in supplementary materials .

Methodological Best Practices

  • Data Reporting : Append raw datasets (e.g., GBEF values, scintigraphy images) to enhance transparency .
  • Ethical Compliance : Adhere to ICH guidelines for animal studies, including justification of sample sizes and humane endpoints .
  • Literature Review : Prioritize primary sources from journals indexed in PubMed or Scopus, avoiding non-peer-reviewed platforms .

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